H-Asn(Trt)-OH

Catalog No.
S726841
CAS No.
132388-58-0
M.F
C23H22N2O3
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asn(Trt)-OH

CAS Number

132388-58-0

Product Name

H-Asn(Trt)-OH

IUPAC Name

(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

BRRPJQYCERAMFI-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N

Synonyms

H-Asn(Trt)-OH;N'-Trityl-L-asparagine;132388-58-0;(2S)-2-amino-4-oxo-4-(tritylamino)butanoicacid;H-Asn(Trt)-2-ChlorotritylResin;AmbotzHAA5860;AC1OLR4T;SCHEMBL17477557;CTK3J1666;MolPort-005-938-088;ACT05115;ZINC4899601;ANW-42976;CH-228;MFCD00190757;AKOS015919995;AN-7837;CS13604;DS-1076;RTR-004428;AC-19178;AJ-52573;AK-41333;BP-20377;BR-41333

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)[O-])[NH3+]

Building Blocks for Peptide Synthesis

H-Asn(Trt)-OH functions as a protected amino acid building block. The "Trt" group (Trityl) protects the side chain amine group (NH2) of the asparagine molecule. This protection allows for the targeted formation of peptide bonds at other desired locations during peptide synthesis. Once the peptide chain is assembled, the Trt group can be selectively removed under specific conditions to reveal the free amine group on the asparagine side chain [1]. This controlled approach to peptide synthesis is crucial for generating peptides with specific functionalities and desired biological activities.

Here are some sources for this information:

  • PubChem:
  • Aapptec Peptides:

Solid Phase Peptide Synthesis (SPPS)

H-Asn(Trt)-OH is particularly valuable in Solid Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the growing peptide chain is attached to a solid resin support. H-Asn(Trt)-OH, with its protected side chain, can be incorporated into the peptide sequence using standard coupling reagents. The Trt group ensures that the asparagine side chain remains unreactive during chain elongation steps, allowing for selective peptide bond formation at other amino acid positions. After chain assembly, the Trt group can be cleaved along with the peptide from the resin, yielding the final protected peptide. Subsequent deprotection steps will then reveal the functional asparagine side chain within the peptide structure [2].

Here are some sources for this information:

H-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a derivative of the amino acid asparagine. It has the molecular formula C23H22N2O3C_{23}H_{22}N_{2}O_{3} and a molecular weight of approximately 374.4 g/mol. This compound features a trityl (Trt) protecting group on the amino side chain of asparagine, which is crucial for its stability and utility in peptide synthesis. The trityl group enhances the compound's solubility in organic solvents and protects the amino group from unwanted reactions during synthetic processes .

H-Asn(Trt)-OH itself doesn't have a specific mechanism of action. Its primary function is as a protected amino acid building block in peptide synthesis. The Trt group serves as a temporary protecting group, ensuring the asparagine side chain remains unreactive during peptide chain assembly. Once the peptide sequence is complete, the Trt group is removed to reveal the functional side chain of asparagine, allowing it to participate in various interactions within the final peptide structure.

  • Dust: H-Asn(Trt)-OH can exist as a fine powder, and inhalation should be avoided. Wear appropriate personal protective equipment (PPE) like dust masks and gloves while handling.
  • Strong acids: Deprotection with TFA requires caution as TFA is a corrosive and irritant. Proper ventilation and PPE are necessary during this step.
, primarily in peptide synthesis:

  • Peptide Bond Formation: The compound can undergo coupling reactions with activated carboxylic acids or their derivatives to form peptide bonds. This reaction typically involves the formation of an amide bond between the carboxyl group of another amino acid and the amine group of H-Asn(Trt)-OH .
  • Deprotection: The trityl group can be removed under acidic conditions, allowing the free amino group to participate in further reactions or to be incorporated into peptides .

The synthesis of H-Asn(Trt)-OH typically involves the following steps:

  • Protection of Asparagine: The amino group of L-asparagine is protected using a trityl chloride reagent in the presence of a base like pyridine.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques.
  • Characterization: Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm purity and structure .

H-Asn(Trt)-OH is primarily used in:

  • Peptide Synthesis: It serves as an intermediate or building block in the synthesis of peptides, particularly those requiring specific amino acid sequences.
  • Research: It is utilized in biochemical research for studying protein interactions and functions due to its incorporation into various peptide constructs .

Interaction studies involving H-Asn(Trt)-OH focus on its role in peptide formation and how it influences the stability and activity of synthesized peptides. Research indicates that peptides incorporating asparagine residues can exhibit enhanced binding affinities and specific biological activities depending on their sequence context.

H-Asn(Trt)-OH shares similarities with other protected amino acids used in peptide synthesis. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Fmoc-Asn(Trt)-OHC23H22N2O3Uses Fmoc protecting group for easier deprotection under mild conditions .
Boc-Asn(Trt)-OHC23H22N2O3Utilizes Boc protecting group, stable under basic conditions but requires acidic conditions for deprotection.
Z-Asn(Trt)-OHC23H22N2O3Z (benzyloxycarbonyl) protecting group provides stability against nucleophiles .

Uniqueness: H-Asn(Trt)-OH's trityl protection offers superior solubility and stability compared to other protecting groups, making it particularly advantageous for complex peptide syntheses where multiple reactions occur sequentially.

XLogP3

1.2

Other CAS

132388-58-0

Dates

Modify: 2023-08-15

Explore Compound Types